molecular formula C14H6F2O2 B1351278 1,4-Difluoroanthraquinone CAS No. 28736-42-7

1,4-Difluoroanthraquinone

Cat. No. B1351278
CAS RN: 28736-42-7
M. Wt: 244.19 g/mol
InChI Key: DTNCXQHDOJRTCD-UHFFFAOYSA-N
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Description

1,4-Difluoroanthraquinone is a synthetic compound that has been shown to have anticancer activity1.



Synthesis Analysis

The synthesis of 1,4-Difluoroanthraquinone is not explicitly detailed in the search results. However, it is available for purchase for research purposes2.



Molecular Structure Analysis

The molecular formula of 1,4-Difluoroanthraquinone is C14H6F2O23. It has a molecular weight of 244.193.



Chemical Reactions Analysis

Specific chemical reactions involving 1,4-Difluoroanthraquinone are not provided in the search results. However, it’s known to have anticancer activity1.



Physical And Chemical Properties Analysis

1,4-Difluoroanthraquinone has a melting point of 228-232 °C4. Its density is 1.457g/cm35.


Scientific Research Applications

Photophysical Properties and Cytotoxicity

1,4-Difluoroanthraquinone derivatives have been researched for their photophysical properties and potential in cancer treatment. Mono- and dimetallic Au(I) triphenylphosphine complexes derived from 1,4-dialkynyloxyanthraquinone showed promising cytotoxicity against MCF-7 carcinoma cell lines and useful room-temperature anthraquinone-based visible luminescence. These properties facilitate their application in cell imaging microscopy, hinting at their potential role in the design of gold-based anticancer agents (Balasingham et al., 2012).

Sensing and Detection Applications

1,4-Dihydroxyanthraquinone, a derivative of 1,4-Difluoroanthraquinone, has been utilized in the creation of microporous nanofiber films for the highly sensitive and selective detection of heavy metal ions like Cu2+ and Cr3+ in water. This application highlights the potential of 1,4-Difluoroanthraquinone derivatives in environmental monitoring and pollution control (Wang et al., 2012).

Material Science and Polymerization

The polycondensation of quinones, including derivatives of 1,4-Difluoroanthraquinone, with aromatic amines to form poly(quinone imine)s has been studied. These reactions, particularly involving difluoroanthraquinones, have been pivotal in understanding the behavior of aromatic poly(quinone imine)s and their potential applications in material science and polymer chemistry (Dibattista et al., 2002).

Analytical Chemistry and Sensor Technology

1,4-Difluoroanthraquinone derivatives have also been investigated for their application in analytical chemistry, specifically in sensor technology. For instance, an electrochemical sensor for the determination of 1,4-dihydroxyanthraquinone based on a molecularly imprinted polymer has shown high selectivity, sensitivity, and reusability, indicating its potential in pharmaceutical and environmental analysis (Nezhadali et al., 2016).

Future Directions

While specific future directions for 1,4-Difluoroanthraquinone are not provided in the search results, it’s worth noting that its potential applications in various fields, including as an anticancer agent, are being explored7.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1,4-difluoroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNCXQHDOJRTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384737
Record name 1,4-Difluoroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoroanthraquinone

CAS RN

28736-42-7
Record name 1,4-Difluoroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Difluoroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
W Zhang, F Ma, Q Wu, Z Cai, W Zhong… - ACS Applied Energy …, 2022 - ACS Publications
The uncontrollable Li deposition and severe lithium polysulfide (LiPS) shuttling hinder the commercial application in lithium–sulfur (Li–S) batteries. Here, we propose a bifunctional …
Number of citations: 1 pubs.acs.org
J Dibattista, BM Schmidt… - Journal of Polymer …, 2002 - Wiley Online Library
The effect of alkyl groups on the polycondensation of aromatic diamines and quinones to form poly(quinone imine)s was investigated. Models were synthesized under standard …
Number of citations: 15 onlinelibrary.wiley.com
HJ Lehmler, S Telu, SM Vyas, NS Shaikh, SE Rankin… - Tetrahedron, 2010 - Elsevier
A series of colored hydrocarbon and fluorocarbon tagged 1-fluoro-4-alkylamino-anthraquinones and 1,4-bis-alkylamino-anthraquinone probe molecules were synthesized from a (…
Number of citations: 7 www.sciencedirect.com
MW Tripp, U Koert - Beilstein Journal of Organic Chemistry, 2020 - beilstein-journals.org
6, 13-Difluoropentacene was synthesized from 1, 4-difluorobenzene. Friedel–Crafts annulation of the latter with phthalic anhydride and subsequent reduction of the anthraquinone gave …
Number of citations: 3 www.beilstein-journals.org
SK CHENG, SY ZHANG, XL SUN, R JIANG… - Chinese Journal of …, 2005 - sioc-journal.cn
4-Difluoroanthraquinone was obtained in 60% yield by Friedel-Crafts reaction of phthalic anhydride and 1, 4-difluorobenzene in the presence of AlCl 3 followed by cyclization with …
Number of citations: 1 sioc-journal.cn
SP Khanapure, W Han, DJ Swartling… - Journal of fluorine …, 1994 - Elsevier
Using 1,4-dipolar-aryne cycloaddition methodology, a convenient, short synthesis of several fluoroanthraquinones is presented which involves the reaction of haloarenes and 3-…
Number of citations: 6 www.sciencedirect.com
SK Cheng, SY Zhang, PA Wang… - Applied …, 2005 - Wiley Online Library
A novel polymer‐bound alkaloid ligand QN–AQN–OPEG‐OMe, which was characterized by an anthraquinone core at the 9‐O position of quinine, was synthesized conveniently. It …
Number of citations: 17 onlinelibrary.wiley.com
BAJ Jansen, P Wielaard, GV Kalayda, M Ferrari… - JBIC Journal of …, 2004 - Springer
A series of N,N′-bis(aminoalkyl)-1,4-diaminoanthraquinones (aminoalkyl=2-aminoethyl, 3-aminoprop-1-yl and 4-aminobut-1-yl) was functionalized with trans-platinum DNA-binding …
Number of citations: 73 link.springer.com
AY Meyer, A Goldblum - Israel Journal of Chemistry, 1973 - Wiley Online Library
Several fluoroanthracenes (I‐III) and fluoroanthraquinones (IV‐VII) were prepared, and their PMR and UV spectra, as well as dipole moments, recorded. These are discussed in terms of …
Number of citations: 13 onlinelibrary.wiley.com
PJ Nan, SK Cheng, XL Sun… - CHINESE …, 2005 - SCIENCE CHINA PRESS 16 …
Number of citations: 1

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